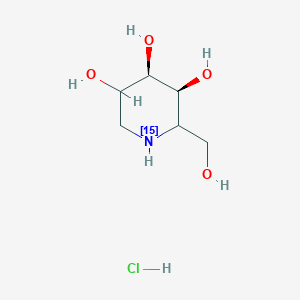
Deoxygalactonojirimycin-15N Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Deoxygalactonojirimycin-15N Hydrochloride involves several steps. One common method includes the use of starting materials such as 1,5-Dideoxy-1,5-imino-D-galactitol. The reaction conditions typically involve the use of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
Deoxygalactonojirimycin-15N Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Deoxygalactonojirimycin-15N Hydrochloride is widely used in scientific research due to its potent inhibitory effects on α-D-galactosidase. Some of its applications include:
Chemistry: Used as a biochemical tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research involving glycosidases and their role in cellular processes.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
The mechanism of action of Deoxygalactonojirimycin-15N Hydrochloride involves binding to and inhibiting α-D-galactosidase. This inhibition prevents the enzyme from catalyzing the hydrolysis of glycosidic bonds in glycosphingolipids, leading to a reduction in substrate accumulation . The compound stabilizes the enzyme, increasing its activity and reducing the accumulation of harmful substrates in cells .
類似化合物との比較
Deoxygalactonojirimycin-15N Hydrochloride is unique due to its selective inhibition of α-D-galactosidase. Similar compounds include:
1-Deoxynojirimycin Hydrochloride: Another potent inhibitor of glycosidases, but with different specificity and applications.
N-Butyldeoxynojirimycin: Used in research for its inhibitory effects on glycosidases, but with distinct chemical properties and uses.
These compounds share similar inhibitory functions but differ in their molecular structures and specific applications.
特性
IUPAC Name |
(3S,4R)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3?,4?,5-,6+;/m0./s1/i7+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-TWTQYYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H]([C@H](C([15NH]1)CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













